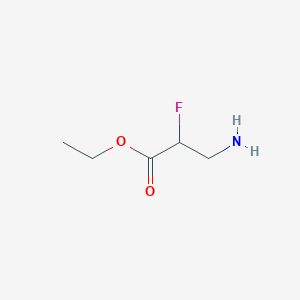![molecular formula C9H9ClF3NO2 B13581776 2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B13581776.png)
2-Amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol is a chemical compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, and a solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
化学反応の分析
Types of Reactions
2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-amino-2-[3-bromo-4-(trifluoromethoxy)phenyl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of both a chloro and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions.
特性
分子式 |
C9H9ClF3NO2 |
|---|---|
分子量 |
255.62 g/mol |
IUPAC名 |
2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO2/c10-6-3-5(7(14)4-15)1-2-8(6)16-9(11,12)13/h1-3,7,15H,4,14H2 |
InChIキー |
IEIILWIPBWKNIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


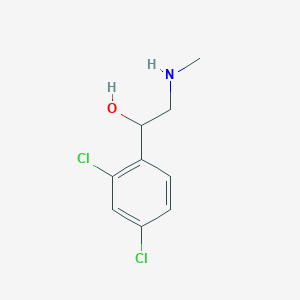
![rac-{[(1R,2S)-2-(trifluoromethyl)cyclohexyl]methyl}urea,cis](/img/structure/B13581696.png)
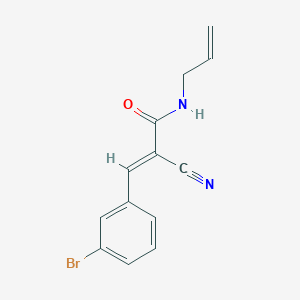

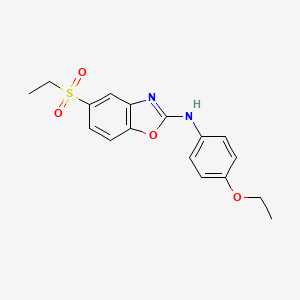
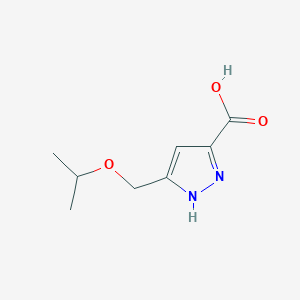
![{4-[(Methylamino)methyl]phenyl}methanolhydrochloride](/img/structure/B13581721.png)


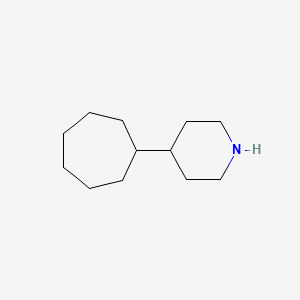
![2-Methoxy-4-[1-(2-methylindolizin-3-yl)-2-nitroethyl]phenol](/img/structure/B13581739.png)
![tert-butylN-{1-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate](/img/structure/B13581745.png)

